molecular formula C22H24FN3 B12894407 2-(4-fluorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine CAS No. 918970-06-6

2-(4-fluorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine

Cat. No.: B12894407
CAS No.: 918970-06-6
M. Wt: 349.4 g/mol
InChI Key: CTENZZBELOUMKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, a fluorophenyl group, and a pyrrolidine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine typically involves multi-step organic synthesis. The process often starts with the preparation of the quinoline core, followed by the introduction of the fluorophenyl group and the pyrrolidine moiety. Common reagents used in these steps include halogenated quinolines, fluorobenzenes, and pyrrolidine derivatives. Reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, catalysts, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine
  • 2-(4-bromophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine
  • 2-(4-methylphenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine

Uniqueness

2-(4-fluorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, making them more effective in certain applications.

Properties

CAS No.

918970-06-6

Molecular Formula

C22H24FN3

Molecular Weight

349.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-(3-pyrrolidin-1-ylpropyl)quinolin-4-amine

InChI

InChI=1S/C22H24FN3/c23-18-10-8-17(9-11-18)21-16-22(19-6-1-2-7-20(19)25-21)24-12-5-15-26-13-3-4-14-26/h1-2,6-11,16H,3-5,12-15H2,(H,24,25)

InChI Key

CTENZZBELOUMKS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCNC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.